12-Hydroxy-16-heptadecynoic acid
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Overview
Description
12-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid with the molecular formula C17H30O3. It is known for its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, an enzyme involved in the metabolism of fatty acids and prostaglandins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-16-heptadecynoic acid typically involves the hydroxylation of heptadecynoic acid. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 12th carbon position . The reaction conditions often require a suitable solvent, temperature control, and catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-16-heptadecynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 12-keto-16-heptadecynoic acid.
Reduction: Formation of 12-hydroxy-16-heptadecenoic acid or 12-hydroxyheptadecanoic acid.
Substitution: Formation of 12-chloro-16-heptadecynoic acid.
Scientific Research Applications
12-Hydroxy-16-heptadecynoic acid is primarily used in biochemical research due to its role as an inhibitor of cytochrome P450 ω-hydroxylase. This enzyme is involved in the metabolism of fatty acids and prostaglandins, making the compound valuable for studying these metabolic pathways . Additionally, it has applications in:
Chemistry: As a reagent for studying oxidation and reduction reactions.
Biology: For investigating the role of cytochrome P450 enzymes in cellular processes.
Medicine: Potential therapeutic applications in modulating fatty acid metabolism.
Industry: Use in the synthesis of specialized fatty acid derivatives.
Mechanism of Action
12-Hydroxy-16-heptadecynoic acid exerts its effects by selectively inhibiting cytochrome P450 ω-hydroxylase. This inhibition occurs through a mechanism-based process, where the compound binds to the active site of the enzyme and undergoes a chemical transformation that inactivates the enzyme . The molecular targets include the active site of cytochrome P450 enzymes, and the pathways involved are those related to fatty acid and prostaglandin metabolism .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyheptadecanoic acid: A saturated analog with similar hydroxylation but lacking the triple bond.
16-Heptadecynoic acid: A similar compound without the hydroxyl group.
12-Keto-16-heptadecynoic acid: An oxidized derivative of 12-Hydroxy-16-heptadecynoic acid.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome P450 ω-hydroxylase specifically makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
12-hydroxyheptadec-16-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCVDJQUPEEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CCCCCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922959 |
Source
|
Record name | 12-Hydroxyheptadec-16-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119427-07-5 |
Source
|
Record name | 12-Hydroxy-16-heptadecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxyheptadec-16-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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